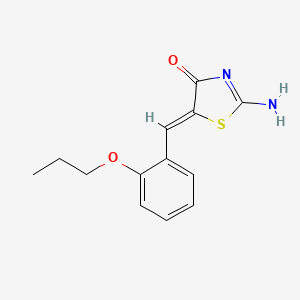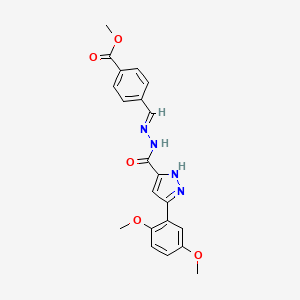![molecular formula C16H15N3 B11695856 N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline](/img/structure/B11695856.png)
N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N-PHENYLMETHANIMINE is a synthetic organic compound characterized by its unique structure, which includes a benzodiazole ring and a phenylmethanimine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N-PHENYLMETHANIMINE typically involves the reaction of 1-ethyl-1H-1,3-benzodiazole with N-phenylmethanimine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as sodium hydride, in a suitable solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N-PHENYLMETHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethanimine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
(E)-1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N-PHENYLMETHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which (E)-1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N-PHENYLMETHANIMINE exerts its effects involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N-METHYLMETHANIMINE
- 1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N-ETHYLMETHANIMINE
Uniqueness
(E)-1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N-PHENYLMETHANIMINE stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These properties make it particularly suitable for applications in fields requiring precise molecular interactions, such as drug design and material science.
Propiedades
Fórmula molecular |
C16H15N3 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
1-(1-ethylbenzimidazol-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C16H15N3/c1-2-19-15-11-7-6-10-14(15)18-16(19)12-17-13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
Clave InChI |
NBGUWHZAIUEEMI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1C=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-5-fluoro-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11695773.png)


![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11695789.png)
![N-[3-(3-chlorophenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11695791.png)
![2-(4-ethylphenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B11695793.png)

![methyl 4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate](/img/structure/B11695803.png)
![N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine](/img/structure/B11695809.png)





